1-(DIFLUOROMETHYL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
1-(DIFLUOROMETHYL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered significant interest in various scientific fields
Preparation Methods
The synthesis of 1-(DIFLUOROMETHYL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the benzoxadiazole moiety: This can be done through a nucleophilic substitution reaction.
Incorporation of the morpholine ring: This step typically involves the reaction of the intermediate with morpholine under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve reaction efficiency .
Chemical Reactions Analysis
1-(DIFLUOROMETHYL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Scientific Research Applications
1-(DIFLUOROMETHYL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory properties.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
1-(DIFLUOROMETHYL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
Difluoromethyl-1,3,4-oxadiazoles: These compounds also contain a difluoromethyl group and are known for their enzyme inhibition properties.
Trifluoromethyl derivatives: These compounds have a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in lipophilicity and biological activity.
Morpholine-containing compounds: These compounds share the morpholine ring structure and are studied for their diverse biological activities
Properties
IUPAC Name |
2-(difluoromethyl)-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N6O3/c16-15(17)23-11(3-4-18-23)14(24)19-9-1-2-10(13-12(9)20-26-21-13)22-5-7-25-8-6-22/h1-4,15H,5-8H2,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLQXHIJGBHKCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)C4=CC=NN4C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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